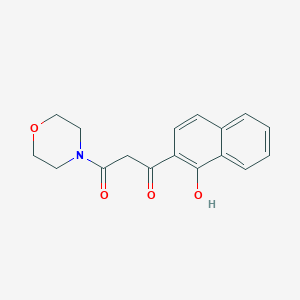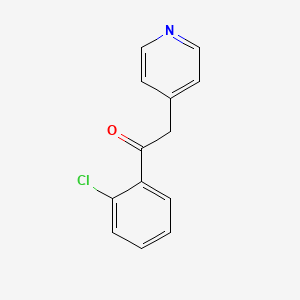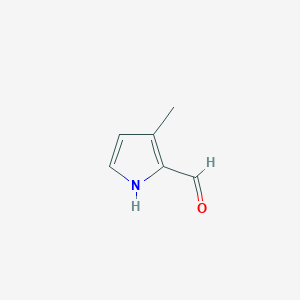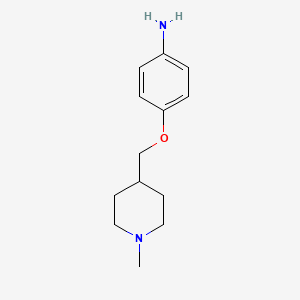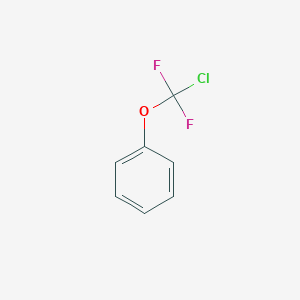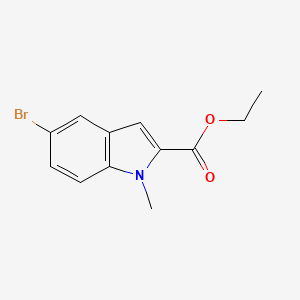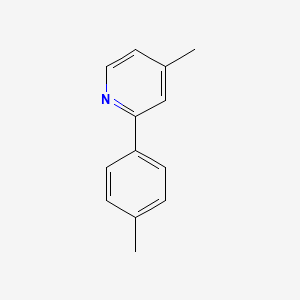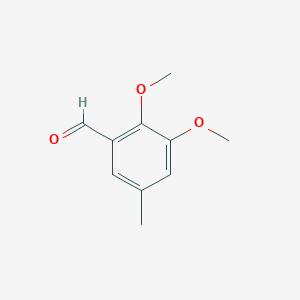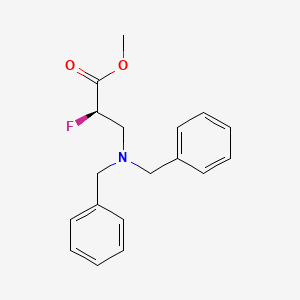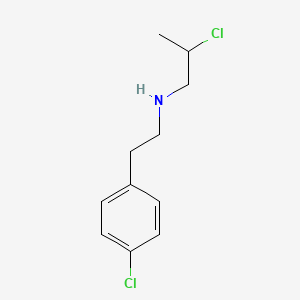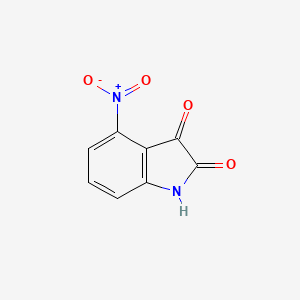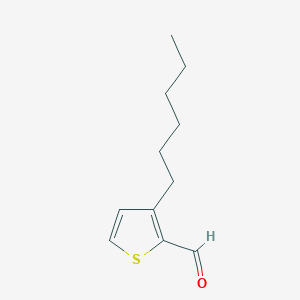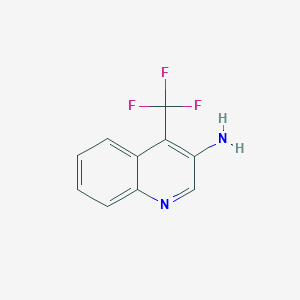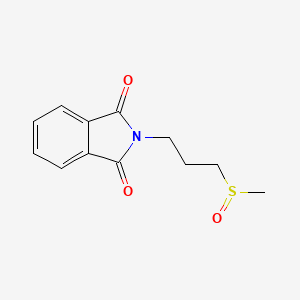
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with a 3-(methylsulfinyl)propyl substituent. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent such as toluene. The reaction mixture is refluxed for an extended period, often around 24 hours, to ensure complete reaction . Thin layer chromatography (TLC) is used to monitor the reaction progress and confirm its completion .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The isoindoline-1,3-dione core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfinylated products.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Applications De Recherche Scientifique
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in treating Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative with similar core structure.
N-isoindoline-1,3-dione derivatives: Various derivatives with different substituents on the isoindoline-1,3-dione core.
Uniqueness
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its methylsulfinyl group contributes to its reactivity and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(3-methylsulfinylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17(16)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJITYADDXCAAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541363 | |
| Record name | 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98184-57-7 | |
| Record name | 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


